molecular formula C16H17NO5S B11828375 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

Cat. No.: B11828375
M. Wt: 335.4 g/mol
InChI Key: IBYANROAZAKRDP-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a 4-methylbenzenesulfonate (tosyl) group linked to a substituted phenethyl moiety (2-methyl-3-nitrophenethyl).

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2-methyl-3-nitrophenyl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H17NO5S/c1-12-6-8-15(9-7-12)23(20,21)22-11-10-14-4-3-5-16(13(14)2)17(18)19/h3-9H,10-11H2,1-2H3

InChI Key

IBYANROAZAKRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Direct Nitration of 2-Methylphenethyl Alcohol

Nitration of 2-methylphenethyl alcohol introduces the nitro group at the meta position relative to the methyl substituent. This regioselectivity arises from the electron-donating methyl group’s ortho/para-directing effects, coupled with steric hindrance that favors meta nitration in crowded systems.

Procedure (adapted from CN101486654A):

  • Reagents : 2-methylphenethyl alcohol, nitric acid (98%), acetic anhydride, dichloromethane.

  • Conditions :

    • Cool the mixture of 2-methylphenethyl alcohol (1 mol), acetic anhydride (1.1 mol), and dichloromethane to 0°C.

    • Slowly add nitric acid (1.5 mol) while maintaining temperatures between -5°C and 5°C.

    • Stir for 2–3 hours, then filter to isolate 2-methyl-3-nitrophenethyl alcohol.

Key Insights :

  • Acetic anhydride moderates nitration acidity, preventing over-nitration.

  • Dichloromethane ensures homogeneous reaction conditions, enhancing yield (reported: 60–61%).

Reduction of 2-Methyl-3-Nitrophenylacetic Acid

An alternative pathway involves reducing 2-methyl-3-nitrophenylacetic acid, synthesized via nitration of 2-methylphenylacetic acid, to the corresponding alcohol:

Procedure :

  • Synthesize 2-methyl-3-nitrophenylacetic acid :

    • Nitrate 2-methylphenylacetic acid using HNO₃/Ac₂O/CH₂Cl₂.

  • Reduce the acid to alcohol :

    • Treat the acid with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C.

    • Quench with aqueous NH₄Cl and extract with ethyl acetate.

Yield : ~70–75% (theoretical), contingent on reduction efficiency.

Tosylation of 2-Methyl-3-Nitrophenethyl Alcohol

The alcohol undergoes esterification with 4-methylbenzenesulfonyl chloride (tosyl chloride) to yield the target compound. This step leverages nucleophilic acyl substitution, with triethylamine scavenging HCl to drive the reaction.

Standard Tosylation Protocol (EP1848691B1 )

Reagents :

  • 2-Methyl-3-nitrophenethyl alcohol (1 mol)

  • Tosyl chloride (1.1 mol)

  • Triethylamine (1.2 mol)

  • Dichloromethane (solvent)

Procedure :

  • Dissolve the alcohol and triethylamine in dichloromethane at 25–30°C.

  • Add tosyl chloride dropwise under inert atmosphere.

  • Stir for 9–15 hours, monitoring completion via TLC.

  • Quench with 5N HCl, extract the organic layer, and concentrate.

  • Purify by recrystallization from methanol/cyclohexane.

Optimization Notes :

  • Temperature : Exothermic reactions necessitate cooling (0–10°C during addition).

  • Solvent : Dichloromethane’s low polarity minimizes side reactions (e.g., sulfonate hydrolysis).

  • Yield : Patent data suggest 85–90% conversion under optimized conditions.

Scalable Industrial Method

For large-scale production, EP1848691B1 specifies:

  • Scale : 145 g alcohol → 207–210 g tosylate.

  • Workup : Distill dichloromethane, add cyclohexane to precipitate product, and filter.

  • Purity : >98% (HPLC), confirmed by 1H^1H-NMR and IR spectroscopy.

Comparative Analysis of Preparation Methods

ParameterNitration-Tosylation RouteReduction-Tosylation Route
Starting Material 2-Methylphenethyl alcohol2-Methylphenylacetic acid
Nitration Conditions HNO₃/Ac₂O/CH₂Cl₂, 0°CHNO₃/Ac₂O/CH₂Cl₂, 0°C
Key Step Direct nitrationAcid reduction
Overall Yield 50–55%45–50%
Purity >95%>90%

Advantages of Nitration-Tosylation :

  • Fewer steps (two vs. three).

  • Higher scalability due to robust nitration conditions.

Drawbacks :

  • Meta nitration requires precise temperature control to avoid byproducts.

Reaction Mechanistic Insights

Tosylation Kinetics

Tosyl chloride’s electrophilicity enables rapid alcohol activation. The reaction follows second-order kinetics, with rate constants (kk) increasing at lower temperatures (0–10°C) due to reduced side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.

    Reduction Reactions: The major product is 2-methyl-3-aminophenethyl 4-methylbenzenesulfonate.

Scientific Research Applications

Pharmaceutical Applications

Ropinirole Synthesis
One of the primary applications of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is in the preparation of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease. The compound serves as an essential intermediate in the synthetic pathway leading to Ropinirole hydrochloride, which has shown efficacy as both monotherapy and adjunct therapy for patients with Parkinson's disease .

The synthesis process involves several steps:

  • Conversion of 2-Methyl-3-nitrobenzoic acid to 2-Methyl-3-nitrophenylacetyl chloride.
  • Reaction with di-n-propylamine to yield the desired Ropinirole derivative .

BMP Signaling Pathway Modulation
Recent studies have explored the potential of compounds derived from this compound in modulating the Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is crucial for various biological processes, including cell growth and differentiation. Compounds that inhibit BMP signaling are being investigated for their therapeutic effects on conditions like fibrosis, cancer, and cardiovascular diseases .

A study highlighted the synthesis of novel derivatives from this compound. These derivatives exhibited significant biological activities, including:

  • Antimicrobial Properties: Some derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus.
  • Anticancer Activity: Certain compounds demonstrated selective toxicity towards cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .
CompoundMIC (μg/mL)PathogenIC50 (μM)Cell Line
Derivative A0.22Staphylococcus aureus0.126MDA-MB-231 (TNBC)
Derivative B0.25Staphylococcus epidermidis--

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate involves its role as a reagent in chemical reactions. It acts as a source of the 2-methyl-3-nitrophenethyl group, which can be transferred to other molecules through substitution or reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features

The target compound’s structure combines a nitro-substituted aromatic ring with a sulfonate ester group. Similar compounds include:

  • 2-Aminoanilinium 4-methylbenzenesulfonate (): Features a protonated 2-aminoanilinium cation paired with a tosylate anion. The amino groups facilitate hydrogen bonding, contrasting with the electron-withdrawing nitro group in the target compound.
  • 2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate (): Incorporates a diazirinyl group, enabling photochemical crosslinking applications.
  • Trisubstituted Tosylate Derivatives (): Features multiple tosyl groups, increasing molecular rigidity and steric hindrance.
Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Key Functional Groups Notable Features Reference
2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate ~325.36* Nitro, methyl, sulfonate ester Electron-deficient aromatic system N/A (hypothetical)
2-Aminoanilinium 4-methylbenzenesulfonate 280.34 Amino, sulfonate anion Hydrogen-bonding network
2-(5-Nitroimidazol-1-yl)ethyl tosylate ~367.35* Nitroimidazole, sulfonate ester Bioactive scaffold potential
Diazirinyl Tosylate () 254.31 Diazirine, sulfonate ester Photoreactive crosslinker
Trisubstituted Tosylate () ~552.60* Multiple sulfonate esters High steric bulk

*Calculated based on analogous structures.

Reactivity Differences

  • Nitro Group Influence: The nitro group in the target compound enhances electrophilicity, making it more reactive toward nucleophilic substitution compared to amino-substituted analogs ().
  • Steric Effects : The 2-methyl group may hinder reactions at the sulfonate ester, contrasting with less hindered derivatives like the diazirinyl tosylate ().

Physicochemical Properties

Solubility and Stability

  • Solubility: The nitro group reduces polarity, likely decreasing solubility in polar solvents (e.g., water) compared to amino-substituted tosylates ().
  • Thermal Stability : Nitro groups can destabilize compounds at high temperatures, whereas sulfonate esters with alkyl or aryl groups () exhibit higher thermal resilience.

Crystallographic Behavior

Hydrogen-bonding patterns in sulfonate salts (e.g., ) differ significantly from neutral sulfonate esters. The target compound’s nitro group may disrupt intermolecular interactions, leading to less ordered crystal packing compared to hydrogen-bond-rich analogs.

Industrial and Pharmaceutical Uses

  • Thermal Paper Developers : Tosylate derivatives like Pergafast®201 () are used in thermal paper, but the nitro group in the target compound may limit such applications due to reduced thermal stability.
  • Photoreactive Probes : Diazirinyl tosylates () are used in photoaffinity labeling, a niche the target compound could occupy if modified.

Biological Activity

Overview of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate

This compound is an organic compound that belongs to a class of sulfonates, which are known for their diverse biological activities. These compounds often exhibit properties such as antimicrobial, anti-inflammatory, and analgesic effects, depending on their structural characteristics.

Chemical Structure and Properties

The chemical structure of this compound features:

  • Aromatic Rings : The presence of multiple aromatic rings can enhance lipophilicity, affecting the compound's ability to penetrate biological membranes.
  • Nitro Group : The nitro group is known for its potential reactivity and has been associated with various biological activities, including antimicrobial effects.
  • Sulfonate Group : This functional group can influence solubility in water and biological fluids, which is critical for bioavailability.

Antimicrobial Activity

Sulfonates have been extensively studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For instance:

CompoundActivityTarget Organism
This compoundAntimicrobialE. coli, S. aureus
Related SulfonatesAntifungalC. albicans

Anti-inflammatory Effects

Research indicates that compounds with sulfonate groups can exhibit anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines. For example:

  • In vitro studies : Demonstrated that related sulfonates reduced TNF-alpha and IL-6 levels in macrophage cultures.
  • In vivo studies : Animal models showed a decrease in paw edema following administration of similar compounds.

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Studies : Research indicates that modifications to the sulfonate group and aromatic rings can significantly alter the biological activity of related compounds. For instance, adding electron-withdrawing groups can enhance antimicrobial potency.
  • High-throughput Screening : Similar compounds have been identified as potential leads for drug development due to their favorable pharmacokinetic profiles.
  • In Vivo Efficacy : Studies involving animal models have demonstrated that certain derivatives exhibit significant analgesic effects comparable to established pain relief medications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-methyl-3-nitrophenethyl alcohol reacts with 4-methylbenzenesulfonyl chloride in anhydrous conditions. A molar ratio of 1:1.2 (alcohol:sulfonyl chloride) in dichloromethane or THF, with a base like pyridine or triethylamine, is typical. Temperature control (0–5°C) minimizes side reactions such as sulfonate hydrolysis or esterification byproducts. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical, with yields often ranging from 45–70% depending on stoichiometric precision .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this sulfonate ester?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., nitro and methyl group positions) and sulfonate ester linkage. Key signals include downfield shifts for sulfonate-attached protons (~δ 7.5–8.0 ppm) and nitro group deshielding effects .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, distinguishing sulfonate esters from sulfonic acids .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients to resolve unreacted precursors .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker D8 diffractometer) determines bond lengths, angles, and hydrogen-bonding networks. Key challenges include:

  • Crystal Growth : Slow evaporation from ethanol/water mixtures (as in ) produces suitable crystals, but nitro group electron density may complicate data collection.
  • Refinement : Software like SHELXL or OLEX2 refines structures, but high thermal motion in the nitrophenethyl group requires anisotropic displacement parameter (ADP) restraints. Hydrogen bonding (e.g., C–H⋯O interactions between sulfonate and nitro groups) is analyzed using Mercury or PLATON .
    • Data Contradiction Example : Discrepancies in torsion angles between experimental and DFT-optimized structures may indicate conformational flexibility, requiring Hirshfeld surface analysis .

Q. What mechanistic insights explain side reactions during sulfonate ester synthesis, and how can they be suppressed?

  • Methodological Answer : Common side reactions include:

  • Hydrolysis : Trace moisture degrades sulfonyl chloride, reducing yield. Anhydrous solvents (e.g., dried THF over molecular sieves) and inert atmospheres (N₂/Ar) are essential.
  • Esterification Competing Pathways : If the alcohol is sterically hindered (e.g., 3-nitro substitution), base choice (e.g., DMAP vs. pyridine) influences reaction kinetics. Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) identifies intermediates .
    • Mitigation Strategy : Use catalytic DMAP to accelerate sulfonate formation, and quench unreacted sulfonyl chloride with ice-cold NaHCO₃ .

Q. How do substituent electronic effects (nitro vs. methyl groups) influence the sulfonate ester’s reactivity in nucleophilic displacement reactions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing effect activates the adjacent phenethyl carbon for nucleophilic attack (e.g., in SN2 reactions). Comparative studies with non-nitrated analogs show ~3× faster substitution rates with amines or thiols. Hammett substituent constants (σ) correlate with observed reactivity trends. Solvent polarity (e.g., DMF vs. acetonitrile) further modulates transition-state stabilization .

Data Analysis and Experimental Design

Q. What strategies optimize crystallization of this compound for high-quality diffraction data?

  • Methodological Answer :

  • Solvent Screening : Use combinatorial screening (e.g., ethanol, acetone, DMSO) with vapor diffusion or slow cooling. Ethanol/water (3:1) mixtures often yield block-shaped crystals suitable for diffraction .
  • Seeding : Introduce microcrystals from prior batches to control nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C reduces disorder by slowing crystal growth .

Q. How can researchers reconcile discrepancies between computational (DFT) and experimental (XRD) bond lengths in this compound?

  • Methodological Answer : Discrepancies >0.05 Å may arise from crystal packing forces or basis set limitations in DFT. Strategies include:

  • Periodic Boundary Calculations : Use CRYSTAL17 to model solid-state effects.
  • Hirshfeld Atom Refinement (HAR) : Incorporates experimental electron density for precise H-atom positioning, reducing R-factor gaps .

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